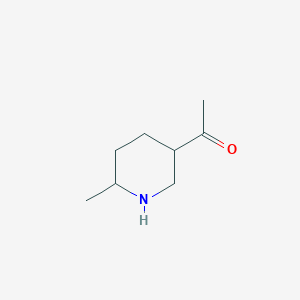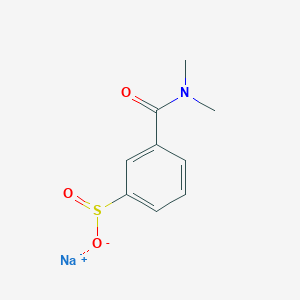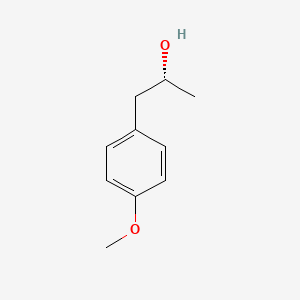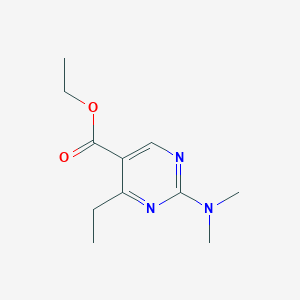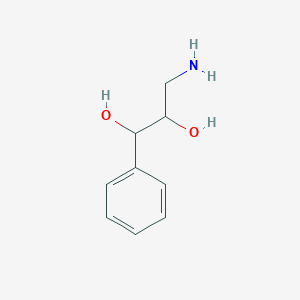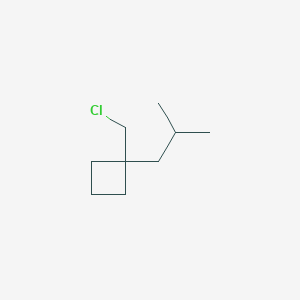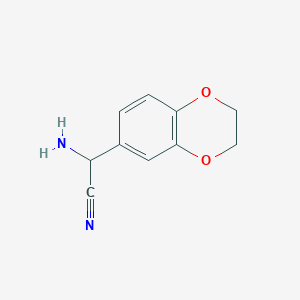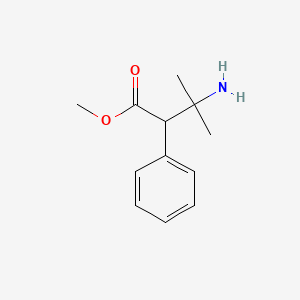
Methyl 3-amino-3-methyl-2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-methyl-2-phenylbutanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of butanoic acid and contains an amino group, a methyl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-methyl-2-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-amino-2-phenylbutanoate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-methyl-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-methyl-2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-3-methyl-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-phenylbutanoate
- Methyl 2-amino-3-phenylbutanoate
- Methyl 3-amino-2-butenoate
Uniqueness
Methyl 3-amino-3-methyl-2-phenylbutanoate is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl 3-amino-3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,13)10(11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 |
Clave InChI |
DZVAMQOLKQTCQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


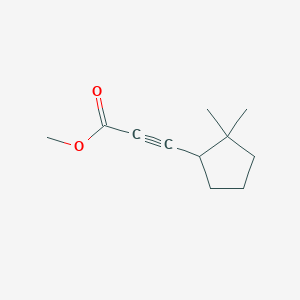
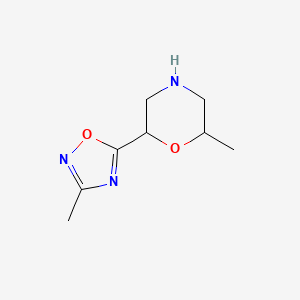
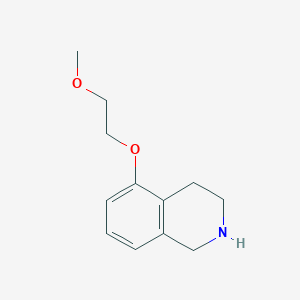

![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)
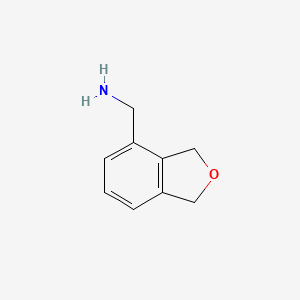
![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
